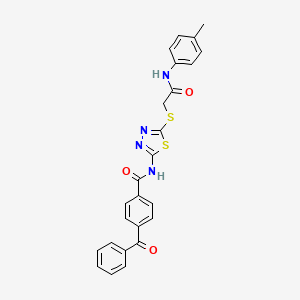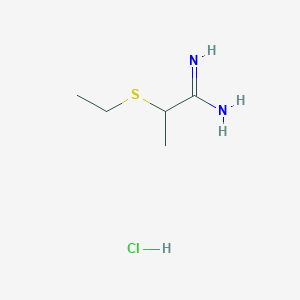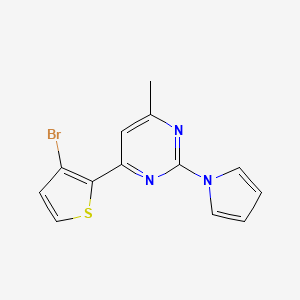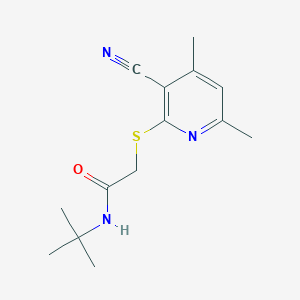![molecular formula C11H12F3N3 B2809790 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanenitrile CAS No. 1006356-58-6](/img/structure/B2809790.png)
3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropyl group, a trifluoromethyl group, and a pyrazol ring . The molecular weight is 229.2 g/mol .Physical and Chemical Properties Analysis
This compound has a molecular weight of 229.2 g/mol . The exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the search results.Aplicaciones Científicas De Investigación
Photophysical Properties and OLED Applications
Compounds featuring pyrazole chelates with trifluoromethyl groups have been synthesized and studied for their photophysical properties. These studies revealed potential applications in the development of mechanoluminescent and efficient white organic light-emitting diodes (OLEDs). The distinct packing arrangements within the crystal lattices of these compounds contribute to their luminescence derived from both monomeric and aggregated states. Some derivatives have shown remarkable mechanoluminescence and concentration-dependent photoluminescence, suggesting their usefulness in creating high-efficiency OLED devices with stable chromaticity and adequate color-rendering indexes (Huang et al., 2013).
Synthesis of Cyclopropenes and Pyrazoles
Research on the synthesis of cyclopropenes and pyrazoles highlights the critical role of trifluoromethyl groups in enabling the formation of these structures. The reaction between trifluoroacetophenone tosylhydrazones and alkynes, for instance, has been shown to proceed smoothly without the need for metal catalysts, leading to the preparation of 1,3-diaryl-3-trifluoromethylcyclopropenes. This process underlines the significance of the trifluoromethyl group in facilitating the formation of cyclopropenes instead of expected pyrazoles, suggesting potential for novel synthetic pathways in organic chemistry (Barroso et al., 2016).
Antimicrobial Activity
Compounds with trifluoromethyl-substituted pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity. This research indicates the potential of such compounds to act as antimicrobial agents, possibly through the incorporation of the trifluoromethyl group which could enhance their activity against various microbial strains. These studies provide a foundation for further investigation into the development of new antimicrobial agents based on the structural motif of trifluoromethyl-substituted pyrazoles (Shelke et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-2-methylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3/c1-7(5-15)6-17-9(8-2-3-8)4-10(16-17)11(12,13)14/h4,7-8H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVNBIIDBLDFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=CC(=N1)C(F)(F)F)C2CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 7-(6-chloropyridazine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2809707.png)
![N-(4-tert-butylphenyl)-3-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2809708.png)
![3-[(E)-(2-Oxidanylidene-1h-Indol-3-Ylidene)methyl]benzoic Acid](/img/structure/B2809712.png)
![2-(4-chlorobenzyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2809714.png)





![{6-Fluoro-4-[4-(3-methylphenyl)piperazin-1-yl]quinolin-3-yl}(piperidin-1-yl)methanone](/img/structure/B2809725.png)
![3-Methyl-octahydropyrrolo[1,2-a]piperazine](/img/structure/B2809726.png)
![2-(4-Bromobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2809727.png)


